molecular formula C22H29ClO6 B2422913 (E)-2,6-di-tert-butyl-4-(4-methoxystyryl)-2H-pyran-2-ylium perchlorate CAS No. 1352296-66-2

(E)-2,6-di-tert-butyl-4-(4-methoxystyryl)-2H-pyran-2-ylium perchlorate

Cat. No.: B2422913
CAS No.: 1352296-66-2
M. Wt: 424.92
InChI Key: SRYRJYITPCNIFC-HRNDJLQDSA-M
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Description

(E)-2,6-di-tert-butyl-4-(4-methoxystyryl)-2H-pyran-2-ylium perchlorate is a high-purity chemical compound offered for scientific research and development. This molecule features a styryl-substituted pyranylium core, a structural motif of significant interest in the design of functional organic materials. Its perchlorate counterion contributes to the compound's stability and solid-state properties. Perchlorate salts are known for their role as ionic inhibitors, specifically functioning as competitive antagonists of the sodium-iodide symporter (NIS) on the thyroid follicular cell membrane . This specific mechanism, which involves the disruption of iodine uptake, has established a historical and ongoing role for certain perchlorate compounds in the study and treatment of hyperthyroidism and thyrotoxicosis . The structural framework of the 2H-pyran-2-one precursor is a versatile building block in synthetic organic chemistry, notably participating in Diels-Alder cycloadditions to construct complex molecular architectures . Researchers can leverage this reactivity to create highly substituted six-membered rings and other valuable intermediates. This product is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary applications. Researchers should handle this material with appropriate safety precautions.

Properties

CAS No.

1352296-66-2

Molecular Formula

C22H29ClO6

Molecular Weight

424.92

IUPAC Name

2,6-ditert-butyl-4-[(E)-2-(4-methoxyphenyl)ethenyl]pyrylium;perchlorate

InChI

InChI=1S/C22H29O2.ClHO4/c1-21(2,3)19-14-17(15-20(24-19)22(4,5)6)9-8-16-10-12-18(23-7)13-11-16;2-1(3,4)5/h8-15H,1-7H3;(H,2,3,4,5)/q+1;/p-1/b9-8+;

InChI Key

SRYRJYITPCNIFC-HRNDJLQDSA-M

SMILES

CC(C)(C)C1=CC(=CC(=[O+]1)C(C)(C)C)C=CC2=CC=C(C=C2)OC.[O-]Cl(=O)(=O)=O

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2,6-di-tert-butyl-4-(4-methoxystyryl)-2H-pyran-2-ylium perchlorate typically involves a multi-step process. One common method starts with the preparation of the pyran ring, followed by the introduction of tert-butyl groups and the methoxystyryl moiety. The final step involves the formation of the perchlorate salt.

    Formation of the Pyran Ring: The pyran ring can be synthesized through a cyclization reaction involving appropriate precursors under acidic or basic conditions.

    Introduction of tert-Butyl Groups: The tert-butyl groups are introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Addition of Methoxystyryl Moiety: The methoxystyryl group is added through a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired styryl compound.

    Formation of Perchlorate Salt: The final step involves the reaction of the pyran compound with perchloric acid to form the perchlorate salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(E)-2,6-di-tert-butyl-4-(4-methoxystyryl)-2H-pyran-2-ylium perchlorate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like hydroxide or alkoxide for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Chemical Research Applications

Model Compound for Reaction Mechanisms

  • This compound serves as a model for studying reaction mechanisms and kinetics in organic chemistry. Its structure allows researchers to investigate how substituents influence reactivity and stability during chemical reactions.

Synthetic Intermediates

  • It is utilized as a synthetic intermediate in the production of other organic compounds. The presence of the pyran ring and methoxystyryl moiety facilitates various synthetic pathways, including Friedel-Crafts reactions and nucleophilic substitutions.

Medicinal Chemistry

Potential Therapeutic Properties

  • Preliminary studies suggest that (E)-2,6-di-tert-butyl-4-(4-methoxystyryl)-2H-pyran-2-ylium perchlorate may exhibit anti-inflammatory and antioxidant activities. These properties make it a candidate for further investigation in drug development aimed at treating oxidative stress-related diseases.

Drug Delivery Systems

  • The compound's unique structure may also be explored for use in drug delivery systems , where it can be engineered to improve the solubility and bioavailability of therapeutic agents.

Materials Science

Organic Semiconductors

  • In materials science, this compound is being investigated for its potential use in the development of organic semiconductors . Its electronic properties can be tailored for applications in organic light-emitting diodes (OLEDs) and photovoltaic devices.

Photonic Devices

  • The compound's photochemical properties make it suitable for applications in photonic devices , where it can be used to manipulate light for various technological applications.

Uniqueness

This compound stands out due to its specific combination of tert-butyl groups and methoxystyryl moiety, which confer distinct chemical and physical properties compared to similar compounds. This uniqueness enhances its value in targeted applications within materials science and photochemistry.

Mechanism of Action

The mechanism of action of (E)-2,6-di-tert-butyl-4-(4-methoxystyryl)-2H-pyran-2-ylium perchlorate involves its interaction with molecular targets through various pathways. The compound’s unique structure allows it to participate in electron transfer processes, making it useful in photochemical and photophysical studies. Its interaction with biological molecules may involve binding to specific receptors or enzymes, leading to modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methoxystyryl)quinoline
  • 1-ethyl-2-(4-methoxystyryl)quinolinium perchlorate
  • 2,9-bis((E)-4-methoxystyryl)-1,10-phenanthroline

Uniqueness

(E)-2,6-di-tert-butyl-4-(4-methoxystyryl)-2H-pyran-2-ylium perchlorate stands out due to its unique combination of tert-butyl groups and the methoxystyryl moiety, which confer distinct chemical and physical properties. This makes it particularly valuable for specific applications in materials science and photochemistry.

Biological Activity

(E)-2,6-Di-tert-butyl-4-(4-methoxystyryl)-2H-pyran-2-ylium perchlorate is a compound of interest due to its potential biological activities. This article will explore its synthesis, biological properties, and implications in therapeutic applications.

Synthesis

The synthesis of this compound typically involves the reaction of 4-methoxystyryl derivatives with pyranones under specific conditions. The detailed procedure often includes the use of solvents such as toluene and catalysts to enhance yields. For example, a study reported a yield of 91.3% when utilizing a combination of tert-butylphenol and 4-methylsulfanyl-benzaldehyde .

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its potential as an antimicrobial agent. It has been noted for its activity against various pathogens, including those responsible for malaria and tuberculosis.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown activity against Mycobacterium tuberculosis and Plasmodium falciparum, with IC50 values indicating their potency .

Study 1: Antimalarial Activity

In a study evaluating the antimalarial properties of related pyran-2-one compounds, several derivatives demonstrated IC50 values below 10 μM against Plasmodium falciparum. Notably, selectivity indices greater than 10 were observed, indicating a favorable therapeutic window .

CompoundIC50 (μM)Selectivity Index
Compound A1.5>80
Compound B4.5>10

Study 2: Tuberculosis Activity

Another investigation focused on the anti-tuberculosis activity of related compounds found that while some exhibited moderate activity (MIC = 2.7 μM), many did not show appreciable levels of inhibition against M. tuberculosis strains . This suggests that structural modifications may be necessary to enhance efficacy.

CompoundMIC (μM)Activity Level
Compound C2.7Moderate
Compound D45Low

The proposed mechanism for the biological activity of this compound involves its ability to disrupt cellular processes in pathogens. This disruption is likely due to its interaction with critical biomolecules within microbial cells, leading to cell death or inhibition of growth.

Q & A

Q. What are the established synthetic routes for preparing (E)-2,6-di-tert-butyl-4-(4-methoxystyryl)-2H-pyran-2-ylium perchlorate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is synthesized via condensation of pyrylium perchlorate precursors with styryl derivatives under phase-transfer catalysis (PTC). For example, pyrylium salts react with CH-acidic compounds (e.g., acetoacetic ester) in dichloromethane/water systems with tetrabutylammonium bromide as a phase-transfer agent . Key parameters include:
  • Temperature : Maintained at 50–60°C to balance reactivity and avoid decomposition.
  • Molar Ratios : A 1:1.2 molar ratio of pyrylium salt to styryl precursor optimizes yield.
  • Workup : Precipitation with cold ether followed by recrystallization from acetic acid/acetic anhydride minimizes impurities .
    Yield typically ranges from 65–80%, with lower yields attributed to side reactions (e.g., dimerization of styryl groups).

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

  • Methodological Answer :
  • X-ray Crystallography : Single-crystal diffraction (using SHELXL ) confirms the (E)-configuration of the styryl group and planarity of the pyran ring.
  • UV-Vis Spectroscopy : λmax values (e.g., ~365–610 nm in methylene chloride) correlate with π→π* transitions in the conjugated system .
  • Elemental Analysis : Cl and C percentages must match theoretical values (e.g., Cl: ~9.6%; C: ~72.7%) to confirm purity .
  • Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion peak ([M⁺] at m/z ~475.2) and perchlorate counterion.

Q. What are the key stability considerations for handling and storing this compound?

  • Methodological Answer : The perchlorate counterion renders the compound hygroscopic and thermally sensitive. Stability protocols include:
  • Storage : In desiccators with anhydrous CaCl₂, under nitrogen, at –20°C.
  • Decomposition Risks : Avoid recrystallization in large quantities due to explosive potential; acetic acid is preferred over acetone .
  • Light Sensitivity : Protect from UV light to prevent isomerization of the styryl group.

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., UV-Vis λmax shifts) be resolved in different solvent systems?

  • Methodological Answer : Discrepancies arise from solvent polarity and hydrogen-bonding effects. For example:
  • In methylene chloride (non-polar), λmax at 610 nm indicates a fully conjugated system.
  • In acetonitrile (polar), hypsochromic shifts (~530 nm) suggest reduced conjugation due to solvent interactions.
    Use time-dependent DFT calculations to model solvent effects on electronic transitions and validate with experimental spectra .

Q. What strategies address low reproducibility in elemental analysis for perchlorate-containing compounds?

  • Methodological Answer : Inconsistent Cl% values (e.g., 9.3% vs. 9.6% theoretical) may stem from:
  • Incomplete Combustion : Use oxygen-flask combustion followed by ion chromatography for Cl quantification .
  • Hydrate Formation : Dry samples at 100°C under vacuum for 24 hours before analysis.
  • Counterion Exchange : Confirm perchlorate integrity via Raman spectroscopy (strong band at ~930 cm⁻¹ for ClO₄⁻) .

Q. How can computational modeling (e.g., DFT) predict nonlinear optical (NLO) properties of this compound?

  • Methodological Answer :
  • DFT Parameters : Use B3LYP/6-311+G(d,p) to calculate hyperpolarizability (β) and dipole moments. The styryl group enhances β due to charge-transfer transitions .
  • Validation : Compare computed λmax with experimental UV-Vis data; deviations >10 nm suggest incomplete basis sets or solvent effects.
  • Applications : High β values (>100 × 10⁻³⁰ esu) indicate potential in electro-optic modulators .

Q. What mechanistic insights explain side reactions during styryl group functionalization?

  • Methodological Answer : Competing pathways include:
  • Dimerization : Radical coupling of styryl moieties under aerobic conditions. Mitigate via radical inhibitors (e.g., BHT) and inert atmospheres.
  • E/Z Isomerization : Monitor via ¹H-NMR (coupling constants: J = 12–16 Hz for trans-configuration) .
  • Nucleophilic Attack : Tert-butyl groups sterically hinder nucleophiles, but methoxy substituents on styryl may still react with strong bases .

Q. How can this compound be leveraged in biological studies, such as protein binding or enzyme inhibition?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to model interactions with VEGFR-2 or PD-L1, leveraging the styryl group’s planarity for π-stacking with aromatic residues .
  • In Vitro Assays : Test kinase inhibition (IC₅₀) via ELISA-based phosphorylation assays. Compare with reference inhibitors (e.g., sorafenib for VEGFR-2) .
  • Cytotoxicity : Screen in endothelial cell lines (e.g., HUVECs) using MTT assays; EC₅₀ values >50 μM suggest low toxicity.

Methodological Notes

  • Safety : Always use explosion-proof equipment during synthesis and avoid grinding dry perchlorate salts .
  • Data Contradictions : Cross-validate spectral data with multiple techniques (e.g., IR for functional groups, NMR for stereochemistry).
  • Advanced Tools : Pair experimental data with computational models (e.g., Gaussian for DFT, PyMOL for docking) to resolve ambiguities.

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